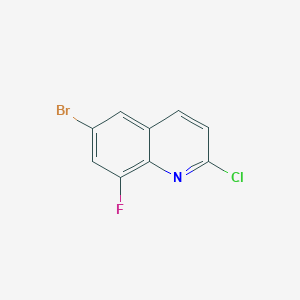

6-Bromo-2-chloro-8-fluoroquinoline

Beschreibung

Overview of Quinoline (B57606) Derivatives in Academic Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational structure for a vast array of synthetic and naturally occurring molecules. orientjchem.orgnih.govresearchgate.net Its discovery dates back to 1834 when it was first isolated from coal tar. researchgate.netnih.gov

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govusc.edu Historically, quinoline derivatives have played a pivotal role in the development of pharmaceuticals, most notably with the synthesis of the anti-malarial drug quinine. nih.govrsc.org This success spurred further investigation, leading to the development of a wide range of quinoline-based drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. orientjchem.orgnih.govresearchgate.net The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. orientjchem.orgresearchgate.net

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline structure has proven to be a powerful strategy in drug discovery. nih.gov Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, fluoroquinolones, a class of antibiotics characterized by a fluorine atom on the quinoline ring, have been instrumental in treating bacterial infections. nih.govnih.gov The position and nature of the halogen substituent can have a profound impact on the biological activity of the compound. acs.org Researchers have discovered that specific halogenation patterns can enhance the efficacy of quinoline-based agents against various pathogens and diseases. nih.govnih.gov

Specificity of 6-Bromo-2-chloro-8-fluoroquinoline within the Quinoline Scaffold

This compound is a distinct member of the halogenated quinoline family, characterized by a unique substitution pattern.

Based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named this compound. nih.gov This name precisely describes the quinoline core with a bromine atom at the 6th position, a chlorine atom at the 2nd position, and a fluorine atom at the 8th position of the bicyclic ring system.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1215767-81-9 sinfoochem.com |

| Molecular Formula | C₉H₄BrClFN nih.govsinfoochem.com |

| Molecular Weight | 260.49 g/mol sinfoochem.com |

| Canonical SMILES | C1=C(C=C2C(=C1)N=C(C=C2F)Br)Cl |

| InChI Key | Not readily available |

This data is compiled from various chemical databases and may be subject to minor variations depending on the source.

The specific placement of the three different halogen atoms on the quinoline ring of this compound is critical to its chemical reactivity and potential biological activity.

Chlorine at C2: The chlorine atom at the 2-position of the quinoline ring is known to be susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at this position, making it a key site for synthetic modifications to create a library of derivative compounds. nih.gov

Fluorine at C8: The presence of a fluorine atom at the C8 position can significantly impact the compound's properties. Fluorine is the most electronegative element and its introduction can alter the acidity of nearby protons and influence the molecule's conformation and metabolic stability. nih.gov Studies on other fluoroquinolines have shown that substitution at the C8 position can affect their antibacterial spectrum. ossila.com

The combination of these three halogens at these specific positions creates a unique electronic and steric profile that distinguishes this compound from other halogenated quinolines.

While the broader class of halogenated quinolines has been extensively studied, a specific search of the available scientific literature reveals a significant research gap concerning this compound itself. Much of the existing information pertains to its role as a chemical intermediate in the synthesis of more complex molecules.

Future research on this compound could focus on several key areas:

Synthesis and Characterization: While synthetic routes to this compound likely exist, detailed studies optimizing its synthesis and fully characterizing its physicochemical properties would be valuable.

Exploration of Biological Activity: Given the known biological activities of other halogenated quinolines, a systematic screening of this compound for various pharmacological effects, such as antimicrobial, anticancer, or anti-inflammatory properties, is warranted.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Utilizing the reactive chloro group at the C2 position, a series of derivatives could be synthesized. Subsequent biological evaluation of these derivatives would allow for the establishment of structure-activity relationships, providing insights into how modifications to the core structure influence its biological effects.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXDSJZDUGDXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 6 Bromo 2 Chloro 8 Fluoroquinoline

Reaction Pathways and Intermediates in Synthesis

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for this compound. The electron-deficient nature of the quinoline (B57606) ring, further enhanced by the electronegative halogen atoms, facilitates attack by nucleophiles. The general mechanism proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. researchgate.net

The regioselectivity of nucleophilic attack is a critical aspect. In quinoline systems, the C2 and C4 positions are generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. quora.com Studies on related chloroquinolines have shown that the reactivity of the 2- and 4-positions can differ, with 2-chloroquinoline (B121035) exhibiting higher reactivity towards certain nucleophiles like methoxide (B1231860) ions compared to 4-chloroquinoline (B167314). researchgate.net For 6-Bromo-2-chloro-8-fluoroquinoline, the relative reactivity of the C2-Cl, C6-Br, and C8-F bonds towards nucleophilic displacement is a subject of mechanistic interest. The leaving group ability (I > Br > Cl > F) and the electronic activation at each position will dictate the outcome. It is generally expected that the chlorine at the activated C2 position would be the most susceptible to substitution.

Cross-Coupling Reactivity at Bromine and Chlorine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine and chlorine atoms in this compound serve as excellent handles for such transformations. The relative reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions is well-established, with the C-Br bond being significantly more reactive. This differential reactivity allows for selective functionalization.

For instance, in a related bromo-naphthalene system, palladium-catalyzed cross-coupling reactions were successfully performed at the bromine position. nih.gov This suggests that in this compound, reactions like Suzuki, Heck, or Sonogashira coupling would likely occur preferentially at the C6-Br position, leaving the C2-Cl and C8-F bonds intact for subsequent transformations under more forcing conditions. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to control this selectivity.

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The nature and position of the halogen substituents exert a profound influence on both the kinetics and thermodynamics of reactions. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The electron-withdrawing nature of the halogens stabilizes this intermediate, thereby accelerating the reaction. The order of reactivity is often F > Cl > Br > I, which is counterintuitive to the leaving group ability but reflects the activating effect of fluorine's high electronegativity.

The competition between kinetic and thermodynamic control can also be significant. wikipedia.orglibretexts.orgjackwestin.compressbooks.pub A kinetically controlled reaction favors the product that is formed fastest, often at lower temperatures, while a thermodynamically controlled reaction, usually at higher temperatures, yields the most stable product. wikipedia.orglibretexts.orgjackwestin.compressbooks.pub In the context of this compound, the interplay of electronic activation and leaving group ability at the different halogenated positions could lead to different product distributions depending on the reaction conditions. For example, a kinetically favored attack might occur at a site highly activated by the fluorine atom, whereas a thermodynamically favored product might result from the displacement of a better leaving group like bromide.

Table 1: General Influence of Halogen Substituents on Reaction Parameters

| Property | Fluorine | Chlorine | Bromine |

| Electronegativity | Highest | High | Moderate |

| Leaving Group Ability | Poor | Good | Very Good |

| Activation in SNAr (Inductive Effect) | Strongest | Strong | Moderate |

| Reactivity in Cross-Coupling (Oxidative Addition) | Low | Moderate | High |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data for 6-bromo-2-chloro-8-fluoroquinoline is not available in the reviewed scientific literature. Therefore, a data table of characteristic absorption bands and their corresponding functional groups cannot be generated at this time.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data, including absorption maxima (λmax) and corresponding electronic transitions for this compound, have not been reported in the available literature. A data table for its electronic transitions cannot be compiled.

Biological Activity and Pharmacological Potential

Anticancer Activity

The quinoline (B57606) nucleus is a well-established pharmacophore in the design of anticancer drugs. nih.govmdpi.com Its planar structure allows it to intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.

The anticancer effects of quinoline derivatives are often multifactorial, targeting several key cellular processes to inhibit tumor growth and induce cancer cell death.

DNA Binding and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by targeting DNA topoisomerases. These enzymes, such as Topoisomerase I and Topoisomerase II, are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these inhibitors lead to double-strand breaks in DNA, which can trigger apoptosis. rsc.orgpsu.eduuws.ac.uk Benzo[h]quinolines, which are structurally related to 6-Bromo-2-chloro-8-fluoroquinoline, have been identified as potent topoisomerase I inhibitors. psu.edu Fluoroquinolones like ciprofloxacin (B1669076) have also demonstrated the ability to inhibit mammalian topoisomerase II, contributing to their anticancer potential. nih.gov

Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy in cancer therapy. Certain quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proceeding through the division process. For instance, some derivatives can arrest cells in the G2/M phase or the S/G2 phase, providing an opportunity for apoptotic pathways to be initiated. mdpi.comnih.gov

Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Quinoline compounds can trigger apoptosis through various pathways. This can be a direct consequence of DNA damage from topoisomerase inhibition or through other mechanisms like the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential. nih.govbenthamdirect.com

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Some quinoline derivatives have been shown to inhibit this process, effectively starving the tumor of essential nutrients and oxygen. mdpi.com

The type and position of substituents on the quinoline ring are determinant factors for the compound's anticancer efficacy.

Halogenation: The presence and position of halogen atoms are particularly significant. A fluorine atom at the C-6 position, as seen in many fluoroquinolone antibiotics, is often associated with cytotoxic activity. The addition of another halogen, such as the fluorine at C-8 in this compound, can further enhance this activity and improve the molecule's in vivo performance. oup.com The bromo group at position 6 and the chloro group at position 2 are also expected to modulate the electronic properties and binding affinities of the molecule, potentially increasing its efficacy. nih.gov

While specific efficacy studies for this compound are not available, data from related substituted quinolines demonstrate the potential of this class of compounds. In vitro studies typically measure the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 2-Phenylquinolin-4-amine (Compound 7a) | HT-29 (Colon Cancer) | 8.12 µM (IC₅₀) | benthamdirect.com |

| 2-Phenylquinolin-4-amine (Compound 7d) | HT-29 (Colon Cancer) | 9.19 µM (IC₅₀) | benthamdirect.com |

| 2-Phenylquinolin-4-amine (Compound 7a) | Caspase-3 Activation | 6.06 µM (EC₅₀) | benthamdirect.com |

| Quinoline Compound 91b1 | Hep3B, A549, etc. | Significant Cytotoxicity | mdpi.com |

| Acridine Derivative (DL-08) | B16-F10 (Melanoma) | 14.79 µM (IC₅₀) | nih.gov |

In vivo studies using animal models, such as xenografts in nude mice, have confirmed the tumor-reducing capabilities of some quinoline derivatives. For example, compound 91b1 significantly reduced tumor size in a xenograft model. mdpi.com

Antimicrobial Activity

The quinoline core is perhaps most famous for its role in antimicrobial drugs, particularly the fluoroquinolone antibiotics. nih.govbiointerfaceresearch.com These agents have a broad spectrum of activity and have been vital in treating bacterial infections.

Quinolone derivatives are known for their potent, broad-spectrum antibacterial activity, effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.commdpi.com The specific substitutions on this compound suggest it could possess significant antibacterial properties. The addition of a fluorine atom at C-6 and a substituent at C-7 are classic modifications that led to the development of highly active fluoroquinolones. While this specific compound lacks the typical C-7 substituent, the poly-halogenation pattern may confer notable activity. researchgate.net Studies on various substituted quinolines have demonstrated their potential against multi-drug resistant strains, including MRSA. nih.gov

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-2-one (Compound 6c) | MRSA | 0.75 µg/mL | nih.gov |

| Quinoline-2-one (Compound 6c) | VRE | 0.75 µg/mL | nih.gov |

| Quinoline-2-one (Compound 6c) | MRSE | 2.50 µg/mL | nih.gov |

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. oup.com

DNA Gyrase (Topoisomerase II): This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, trapping the enzyme and leading to a cessation of DNA synthesis and ultimately, bacterial death. oup.comresearchgate.net

Topoisomerase IV: This enzyme is crucial for decatenation, the separation of interlinked daughter chromosomes after replication. Inhibition of topoisomerase IV prevents bacterial cell division. oup.com

In Gram-negative bacteria, DNA gyrase is often the primary target, whereas in Gram-positive bacteria, topoisomerase IV is typically more sensitive. The ability to target both enzymes is a feature of newer generations of fluoroquinolones, which can help to reduce the development of resistance. oup.com The structural features of this compound align with those known to interact with these essential bacterial enzymes.

Antibacterial Efficacy (Gram-positive and Gram-negative)

Impact of Halogen Substituents on Antibacterial Potency

Halogenated quinolines (HQs) have emerged as a promising class of antibacterial agents, particularly effective against drug-resistant Gram-positive pathogens. nih.gov Research has shown that the strategic placement and nature of halogen substituents on the quinoline scaffold can significantly influence antibacterial potency. Synthetic modifications, especially at the 2-position of the HQ scaffold, have led to the discovery of compounds with enhanced activity against challenging bacteria like Staphylococcus epidermidis. nih.gov

For instance, studies have identified HQ analogues with potent antibacterial activity, demonstrating Minimum Inhibitory Concentrations (MIC) as low as 0.59 µM against methicillin-resistant S. epidermidis (MRSE). nih.gov The presence of different functional groups, as a result of substitutions, can lead to varied antibacterial efficacy against different strains. biointerfaceresearch.com Some derivatives have shown excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria with MIC values as low as 2 µg/mL. biointerfaceresearch.com The introduction of halogen atoms can enhance the antibacterial properties of the quinoline core, leading to compounds with significant therapeutic potential. biointerfaceresearch.com

Antibacterial Activity of Substituted Quinolines

| Compound Type | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Halogenated Quinoline (HQ 2) | Methicillin-resistant S. epidermidis (MRSE) 35984 | 0.59 µM | nih.gov |

| Dihydrotriazine-substituted Quinoline | S. aureus | 2 µg/mL | biointerfaceresearch.com |

| Dihydrotriazine-substituted Quinoline | E. coli | 2 µg/mL | biointerfaceresearch.com |

| Sulfonamide-based Quinoline Derivatives (63b, 63f, 63h, 63i, 63l) | E. coli | 100 µg/mL | biointerfaceresearch.com |

Antifungal Efficacy

Quinoline derivatives are recognized for their broad-spectrum antifungal properties. nih.gov The antifungal efficacy of these compounds is often dependent on the specific substitution patterns on the quinoline ring. Research into novel quinoline derivatives has yielded compounds with significant activity against various fungal pathogens.

For example, newly synthesized quinoline derivatives have demonstrated excellent activity against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov In some cases, the Minimum Inhibitory Concentration (MIC) values of these compounds indicate potent antifungal action. For instance, quinoline-based hydroxyimidazolium hybrids have shown remarkable activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. nih.gov Furthermore, fluorinated quinoline analogs have exhibited good antifungal activity against a range of phytopathogenic fungi, with some compounds showing over 80% inhibition at a concentration of 50 µg/mL against Sclerotinia sclerotiorum. mdpi.com

Antifungal Activity of Quinoline Derivatives

| Compound Type | Fungal Strain | MIC Value / Activity | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrids (7c-d) | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. and Aspergillus spp. | 62.5 µg/mL | nih.gov |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | mdpi.com |

Antiviral Activity

The quinoline scaffold is a key component in a number of compounds exhibiting antiviral properties against a range of viruses. nih.gov Derivatives of quinoline have been investigated for their activity against viruses such as Dengue virus, Zika virus, and coronaviruses. nih.govscienceopen.com

Research has identified novel quinoline derivatives with significant inhibitory activity against Dengue virus serotype 2 (DENV2), with half-maximal inhibitory concentration (IC50) values as low as 3.03 µM. nih.gov Other studies have synthesized quinoline-based compounds that show activity against SARS-CoV-2, with some exhibiting stronger effects than the reference drug chloroquine. scienceopen.com For instance, certain new quinoline compounds demonstrated EC50 values down to 1.5 µM against SARS-CoV-2 in cell culture models. scienceopen.com The antiviral potential of these compounds is often associated with their ability to interfere with viral replication processes. doi.org

Antiviral Activity of Quinoline Derivatives

| Compound | Virus | Cell Line | EC50 Value | CC50 Value | Reference |

|---|---|---|---|---|---|

| Quinoline Derivative 1 | DENV2 | - | 3.03 µM | - | nih.gov |

| Quinoline Derivative 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 µM | 27.4 ± 1.2 µM | scienceopen.com |

| Quinoline Derivative 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 µM | >100 µM | scienceopen.com |

| Quinoline Derivative 4 | RSV | - | 8.6 µg/mL | - | doi.org |

| Quinoline Derivative 6 | YFV | - | 3.5 µg/mL | - | doi.org |

Anti-parasitic Activity (e.g., Antimalarial, Antileishmanial)

Quinolines are a cornerstone in the development of anti-parasitic drugs, most notably for malaria and leishmaniasis. The substitution pattern, including halogenation, plays a crucial role in the efficacy of these compounds.

In the realm of antimalarial research, halogenated quinoline analogues have shown significant promise. For example, a mono-brominated analogue of thiaplakortone A displayed potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum, with IC50 values of 0.559 µM and 0.058 µM, respectively. nih.gov The introduction of different substituents can greatly enhance the antiplasmodial activity, with some quinoline-sulfonamide hybrids exhibiting IC50 values as low as 0.05 µM. nih.gov

Similarly, quinoline derivatives have been extensively studied for their antileishmanial properties. The presence and type of halogen substituent can distinctly influence activity, with fluoro-substituted analogues often being the most potent. mdpi.com Some 2-substituted quinolines have demonstrated impressive in vitro activity against Leishmania donovani with IC50 values of 0.2 µM. mdpi.com

Anti-parasitic Activity of Quinoline Derivatives

| Compound Type | Parasite | Strain | IC50 Value | Reference |

|---|---|---|---|---|

| Mono-brominated thiaplakortone A analogue (5) | P. falciparum | 3D7 (drug-sensitive) | 0.559 µM | nih.gov |

| Mono-brominated thiaplakortone A analogue (5) | P. falciparum | Dd2 (drug-resistant) | 0.058 µM | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum | D6 and W2 | 0.038–0.044 μM | nih.gov |

| 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol (26g) | L. donovani | - | 0.2 µM | mdpi.com |

| Quinazoline derivative (7) | L. donovani | - | 0.0128 µg/ml | researchgate.net |

Other Pharmacological Activities

Beyond their antimicrobial and anti-parasitic effects, quinoline derivatives have been investigated for a variety of other pharmacological applications, including anti-inflammatory, analgesic, and antioxidant activities. nih.govbenthamdirect.com

Anti-inflammatory and Analgesic Properties

Quinoline derivatives have been identified as potential anti-inflammatory and analgesic agents. nih.govresearchgate.net Certain synthesized compounds have shown effects comparable to established drugs like diclofenac (B195802) sodium. researchgate.net For example, a 7-chloro-4-(piperazin-1-yl) quinoline derivative demonstrated significant anti-inflammatory activity by inhibiting paw edema and reducing serum levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2). tbzmed.ac.ir This same compound also exhibited a potent peripheral analgesic effect. tbzmed.ac.ir The analgesic activity of some new halogenated 4-anilinoquinoline-3-carboxylic acids has been reported to be even higher than that of indomethacin. nih.gov

Anti-inflammatory and Analgesic Activity of Quinoline Derivatives

| Compound Type | Activity | Model/Assay | Result | Reference |

|---|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl) quinoline derivative (5) | Anti-inflammatory | Carrageenan-induced paw edema | 64% inhibition at 3h | tbzmed.ac.ir |

| 7-Chloro-4-(piperazin-1-yl) quinoline derivative (5) | Analgesic | Acetic acid-induced writhing | Potential peripheral effect | tbzmed.ac.ir |

| Halogenated 4-anilinoquinoline-3-carboxylic acids | Analgesic | - | Higher than indomethacin | nih.gov |

| Quinoline derivative (6b) | Anti-inflammatory | Carrageenan-induced rat paw model | Significant activity | nih.gov |

| Quinoline derivative (6b) | Analgesic | Eddy's hot plate method | Significant activity | nih.gov |

Antioxidant Activity

Several quinoline derivatives have been evaluated for their antioxidant potential. nih.govresearchgate.net The antioxidant activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The results can vary significantly depending on the structure of the derivative.

For instance, some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have shown significant DPPH radical scavenging activity, with one compound exhibiting 92.96% activity at a 0.2 mM concentration. researchgate.net However, other studies have found that certain quinoline derivatives lack significant DPPH radical scavenging capacity when compared to standard antioxidants like ascorbic acid. nih.gov The presence of specific functional groups, such as hydroxyl groups, on the quinoline-hydrazone structure has been shown to enhance antioxidant activity. nih.gov

Antioxidant Activity of Quinoline Derivatives

| Compound Type | Assay | Result | Reference |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde derivative (1g) | DPPH Radical Scavenging | 92.96% activity at 0.2 mM | researchgate.net |

| Quinoline-4-carboxylic acid derivatives | DPPH Radical Scavenging | Lacked capacity compared to ascorbic acid | nih.gov |

| Quinoline-hydrazone derivative | DPPH Radical Scavenging | IC50 = 843.52 ppm | nih.gov |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Radical Scavenging | 40.43% inhibition at 5 mg/L | ui.ac.id |

Enzyme Inhibition (e.g., α-Glucosidase, Catechol O-Methyltransferase)

The general structure of fluoroquinolones, which share the quinoline core, is known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com However, this does not directly translate to inhibitory activity against mammalian enzymes like α-Glucosidase or COMT without specific experimental validation.

Further research, including in vitro enzyme assays and kinetic studies, would be necessary to determine if this compound possesses any significant inhibitory potential against α-Glucosidase or COMT. Such studies would provide valuable insights into its potential therapeutic applications, for instance, in the management of diabetes or as an adjunct in therapies involving catecholaminergic pathways.

Anticonvulsant, Antiasthmatic, Antiglaucoma, and Cardiotonic Activities

As of the current body of scientific literature, there are no specific studies or documented findings on the anticonvulsant, antiasthmatic, antiglaucoma, or cardiotonic activities of this compound. The pharmacological evaluation of this compound for these specific therapeutic areas has not been reported.

While other quinoline derivatives have been explored for a vast range of pharmacological effects, it is crucial to note that the specific halogen substitution pattern (6-Bromo, 2-chloro, 8-fluoro) of the title compound will dictate its unique physicochemical properties and, consequently, its interaction with biological targets. Therefore, extrapolating activities from other related but structurally distinct quinolines would be speculative.

To ascertain the potential of this compound in these therapeutic domains, comprehensive preclinical studies would be required. These would involve a battery of in vivo and in vitro models designed to assess anticonvulsant efficacy (e.g., maximal electroshock seizure test), antiasthmatic effects (e.g., models of bronchoconstriction), impact on intraocular pressure for antiglaucoma potential, and effects on cardiac muscle contractility for cardiotonic activity. Without such dedicated research, the profile of this compound in these areas remains uncharacterized.

Applications Beyond Medicinal Chemistry

Material Science Applications

The quinoline (B57606) scaffold, particularly when functionalized with halogens, offers a robust platform for the design of novel organic materials with tailored optoelectronic properties. The presence of bromine and chlorine atoms in 6-bromo-2-chloro-8-fluoroquinoline provides reactive handles for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Aromatic bicyclic compounds are fundamental to the development of dyes used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). While direct studies on this compound for these applications are not extensively documented, the potential is evident from research on analogous compounds. For instance, the related compound 4-bromo-6-fluoroquinoline (B1289494) is recognized for its utility in preparing dyes for OLEDs and solar cells. ossila.com The quinoline core acts as a rigid chromophore, and the halogen substituents can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which is critical for efficient charge injection and transport in OLEDs and charge separation in photovoltaic cells.

Table 1: Related Quinolone Derivatives and Their Applications in Optoelectronics

| Compound | Application | Reference |

|---|---|---|

| 4-Bromo-6-fluoroquinoline | Preparation of dyes for OLEDs and solar cells | ossila.com |

This table illustrates the application of similar compounds, suggesting the potential of this compound in these areas.

Conjugated polymers, characterized by alternating single and double bonds, are a cornerstone of modern organic electronics. The synthesis of such materials often relies on cross-coupling reactions, such as those catalyzed by palladium. The bromine atom at the 6-position of this compound is particularly amenable to these reactions, allowing it to be coupled with other aromatic units to extend the conjugated system. This approach can lead to the formation of oligomers and polymers with interesting photophysical properties.

Research on other fluoroquinolones has demonstrated their successful polymerization to create novel materials. nih.gov For example, polymerization has been used to create copolymers with antibacterial properties, indicating the versatility of the quinolone scaffold in polymer chemistry. nih.gov The ability of halogenated quinolines like 4-bromo-6-fluoroquinoline to undergo Pd-catalysed coupling reactions further underscores the potential of this compound as a monomer for the synthesis of functional conjugated systems. ossila.com

Catalysis

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property is the foundation for the use of quinoline derivatives as ligands in metal-catalyzed reactions.

While specific catalytic applications of this compound as a ligand are an emerging area of research, the broader family of quinoline compounds is well-established in this role. Schiff bases derived from the related 6-chloro-8-fluoroquinoline (B1488121) can act as bidentate or tridentate ligands, readily coordinating with metal centers like ruthenium (Ru) and iridium (Ir). These metal complexes have found application as dye complexes in dye-sensitized solar cells, where the metal center plays a catalytic role in the photovoltaic process. The electronic properties of the quinoline ligand, influenced by its substituents, can modulate the activity and stability of the metallic catalyst. The presence of multiple halogen atoms on this compound offers opportunities to fine-tune these electronic effects, potentially leading to the development of highly efficient and selective catalysts for a range of organic transformations.

Chemical Sensors and Probes

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, industrial process control, and biological imaging. Fluorescent sensors are particularly advantageous due to their high sensitivity and the ability to provide real-time information.

Quinoline derivatives are excellent platforms for the construction of fluorescent chemosensors for the detection of metal ions. researchgate.net The mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). Upon binding of a specific metal ion to a receptor unit linked to the quinoline fluorophore, a significant change in the fluorescence intensity or wavelength can be observed.

The compound this compound can serve as a key building block for such sensors. The quinoline ring system provides the fluorescent core, while the reactive chloro and bromo positions can be used to attach specific metal-ion binding groups (receptors). For example, Schiff bases, which can be synthesized from quinoline precursors, are effective in metal-ion recognition. The fluorescence of these sensors can be either enhanced or quenched upon complexation with metal ions. nih.gov

Research on similar structures has demonstrated the viability of this approach. For instance, a carbohydrazide-based sensor demonstrated high selectivity in detecting Fe(II), Co(II), and Cu(II) ions in aqueous solutions. nih.gov The binding of the metal ions to the sensor led to a distinct color change and a measurable response, showcasing the potential for creating sensitive detection methods. nih.gov

Table 2: Performance of a Carbohydrazide-Based Fluorescent Sensor for Metal Ion Detection

| Target Metal Ion | Binding Ratio (Sensor:Metal) | Binding Constant (M⁻²) |

|---|---|---|

| Fe²⁺ | 2:1 | 1.0 x 10⁹ |

| Co²⁺ | 2:1 | 2.0 x 10⁹ |

This table is based on the findings for a carbohydrazide-based sensor and illustrates the type of performance that can be expected from sensors derived from quinoline-like structures. nih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings for 6-Bromo-2-chloro-8-fluoroquinoline

Publicly accessible research literature and patent databases contain limited specific studies focused exclusively on the synthesis, biological activity, or application of this compound. The compound is identified by its chemical structure and CAS number, and it is available commercially as a building block for chemical synthesis. nih.govossila.com Its structure, featuring bromine, chlorine, and fluorine atoms on the quinoline (B57606) core, places it within the significant class of poly-halogenated quinolines.

While direct research on this specific molecule is not detailed, its chemical architecture suggests it is a relevant intermediate for creating more complex molecules. The presence of multiple halogen substituents provides several reactive sites for further chemical modification, a key feature in medicinal chemistry for developing new therapeutic agents. Research on structurally similar compounds, such as 6-bromo-8-methoxyquinoline (B600033) and various chloro-fluoroquinolines, has demonstrated their utility as precursors in the synthesis of potential anticancer and antibacterial agents. ossila.comnih.gov Therefore, this compound represents a foundational scaffold from which novel derivatives with potential pharmacological value could be developed.

Emerging Trends in Halogenated Quinoline Research

Research into halogenated quinolines is a dynamic field, driven by the need for new therapeutic agents to combat drug resistance and treat complex diseases. A primary trend is the development of these compounds as potent antibacterial agents capable of eradicating drug-resistant pathogens and their biofilms. nih.gov Scientists have discovered that select halogenated quinolines can be effective against challenging bacteria like methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov

Another significant trend is the application of halogenated quinolines in oncology. Quinolines are recognized as versatile scaffolds for designing kinase inhibitors, which are critical in modern cancer therapy for disrupting tumor growth signals. nih.govorientjchem.org The presence and position of halogen atoms can significantly enhance the antitumor activity of these compounds. orientjchem.org

Furthermore, innovations in synthetic chemistry are shaping the future of quinoline research. New, metal-free methods for the regioselective halogenation of quinoline derivatives are being developed, offering more economical and environmentally friendly pathways to these valuable compounds. rsc.org These advanced synthetic strategies allow for precise control over the placement of halogen atoms, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic properties. orientjchem.org

Potential for Further Derivatization and Scaffold Hybridization

The quinoline scaffold is exceptionally versatile, and its functionalization through derivatization and hybridization is a cornerstone of modern drug discovery. nih.govfrontiersin.org The core structure of this compound, with its multiple halogen-substituted positions, is an ideal candidate for such chemical exploration.

Derivatization: The chloro-substituent at the 2-position and the bromo-substituent at the 6-position serve as handles for introducing a wide array of functional groups. For instance, the 2-position of the quinoline scaffold can be synthetically tuned to enhance properties like water solubility or to introduce polar functionalities, which has been shown to improve antibacterial activity against specific pathogens like S. epidermidis. nih.gov

Scaffold Hybridization: A prominent strategy involves molecular hybridization, where the quinoline scaffold is combined with other pharmacologically active moieties to create a single hybrid entity. nih.gov This approach aims to develop drugs with dual modes of action, potentially overcoming drug resistance or improving efficacy. Examples of successful hybridization strategies for the broader quinoline class are detailed in the table below.

| Hybrid Class | Combined Moiety | Therapeutic Target/Activity | Reference |

|---|---|---|---|

| Quinoline-Triazole | Triazole | Antitubercular | nih.gov |

| Quinoline-Imidazolium | Imidazolium Salt | General Bioactivity (synthesis focus) | frontiersin.org |

| Quinoline-Coumarin | Coumarin | General Bioactivity | nih.gov |

| Quinoline-Thiazole | Thiazole | General Bioactivity | nih.gov |

| Fluoroquinolone-Benzimidazole | Benzimidazole | Antimicrobial, Antitumor | nih.gov |

The development of novel multicomponent reactions (MCRs) and the application of click chemistry further expand the possibilities for creating diverse libraries of quinoline hybrids efficiently. nih.govrsc.org These strategies allow for the rapid generation of complex molecules from simple building blocks, accelerating the discovery of new drug candidates. rsc.org

Challenges and Opportunities in Translational Research

Translating promising laboratory findings for halogenated quinolines into clinically approved therapies involves significant challenges and opportunities.

Challenges:

Optimization of Properties: A major hurdle is the rigorous optimization of a compound's pharmacological profile. This includes enhancing efficacy and selectivity for the intended biological target while minimizing toxicity and improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion). orientjchem.org

Drug Resistance: The persistent evolution of drug resistance in bacteria and cancer cells is a continuous challenge that new quinoline-based drugs must overcome to be clinically effective. nih.govnih.gov

Synthesis and Scalability: While new synthetic methods are emerging, developing processes that are efficient, cost-effective, and scalable for large-scale pharmaceutical production remains a critical step. rsc.orgrsc.org

Opportunities:

Targeting Unmet Medical Needs: Halogenated quinolines offer immense potential as next-generation anticancer therapies, particularly as kinase inhibitors, and as novel antibiotics to combat resistant infections. nih.govnih.gov This positions them to address some of the most pressing issues in global health.

Advanced Drug Design: The use of advanced computational and drug design techniques presents an opportunity to accelerate the development of optimized quinoline-based inhibitors. nih.gov

Combination Therapies: There is a growing opportunity to explore the use of quinoline derivatives in combination with other drugs. nih.gov This approach can create synergistic effects, enhance efficacy, and reduce the likelihood of developing drug resistance.

Versatile Scaffolds: The inherent versatility of the quinoline scaffold continues to make it a privileged structure in medicinal chemistry, providing a robust foundation for the development of new treatments for a wide range of diseases. orientjchem.orgfrontiersin.org

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2-chloro-8-fluoroquinoline, and how do substitution patterns influence reaction yields?

Methodological Answer: The synthesis of halogenated quinolines often employs cross-coupling reactions or halogen-exchange protocols. For this compound, regioselective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions. Subsequent chlorination at the 2-position may utilize POCl₃ as a chlorinating agent in DMF . Fluorination at the 8-position typically requires electrophilic fluorinating agents like Selectfluor™ under anhydrous conditions. Reaction yields are sensitive to steric and electronic effects: bulky substituents may reduce yields by 15–20%, as observed in structurally similar compounds .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: High-resolution NMR (¹H, ¹³C, and ¹⁹F) and X-ray crystallography are critical. For NMR, coupling constants (e.g., in ¹⁹F NMR) help distinguish between ortho, meta, and para halogen placement. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves ambiguities in regiochemistry, particularly when heavy atoms (Br, Cl) cause electron density distortions. Comparative analysis with reference compounds (e.g., 4-chloro-8-fluoroquinoline) via similarity indices (structural similarity >0.85) can validate assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Halogenated quinolines may release toxic vapors (e.g., HBr, HCl) upon decomposition. Waste must be neutralized with 10% NaOH before disposal. Storage at 0–6°C in amber glass vials prevents photodegradation. For spills, adsorb with silica gel and treat with activated charcoal .

Advanced Research Questions

Q. How do electronic effects of Br, Cl, and F substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of F (σₚ = +0.06) activates the 8-position for nucleophilic substitution, while Br (σₚ = +0.26) at the 6-position enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Chlorine at the 2-position sterically hinders adjacent reactions but stabilizes intermediates via resonance. Computational studies (DFT) suggest the C-Br bond dissociation energy (~70 kcal/mol) is lower than C-Cl (~81 kcal/mol), favoring Br substitution in sequential reactions .

Q. What strategies resolve contradictions in reported biological activities of halogenated quinolines?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or impurities. For this compound:

- Validate purity via HPLC (≥98%) and LC-MS.

- Use standardized MIC assays (CLSI guidelines) with controls (e.g., ciprofloxacin).

- Compare results against structurally analogous compounds (e.g., 2-chloro-6,8-difluoroquinoline, similarity index 0.81) to isolate substituent-specific effects .

Q. How can crystallographic data for this compound be refined to address twinning or disorder?

Methodological Answer: SHELXL’s TWIN and BASF commands model twinning, while PART instructions resolve disorder. For heavy atoms (Br/Cl), anisotropic displacement parameters (ADPs) improve refinement. High-resolution data (d-spacing <0.8 Å) and merging redundant reflections (Rint <5%) reduce noise. Compare with isostructural compounds (e.g., 8-bromo-2,4-dichloroquinoline) to validate bond lengths and angles .

Q. What computational methods predict the binding affinity of this compound to bacterial DNA gyrase?

Methodological Answer: Molecular docking (AutoDock Vina) with DNA gyrase (PDB: 1KZN) identifies key interactions: Br forms halogen bonds with Asp81, while F enhances hydrophobic contacts. MD simulations (GROMACS) over 100 ns assess stability. QSAR models using Hammett constants (σ for Br = +0.26) correlate substituent effects with inhibitory activity (R² >0.75) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?

Methodological Answer: Use a logarithmic concentration range (0.1–100 µM) in triplicate. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). Measure IC₅₀ via MTT assay at 24/48/72 hr. Statistical analysis (ANOVA, Tukey’s post-hoc) identifies time-/dose-dependent effects. For conflicting results, confirm via alternative assays (e.g., LDH release) .

Q. What methodologies address low solubility of this compound in aqueous assays?

Methodological Answer: Use co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (β-cyclodextrin at 5 mM). For in vitro studies, prepare stock solutions in acetone/EtOH (1:1) and dilute in PBS. Dynamic light scattering (DLS) monitors aggregation. If solubility remains <10 µM, consider prodrug derivatization (e.g., esterification) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Re-optimize force field parameters (e.g., AMBER for halogens) to improve docking accuracy. Validate with crystallographic binding poses. If experimental IC₅₀ deviates >10-fold from predictions, re-evaluate protonation states (pKa shifts due to F) or solvation effects using COSMO-RS. Cross-reference with SAR datasets for related quinolines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.